Cimetidine EP Impurity F
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Overview
Description
Mechanism of Action
Target of Action
The primary target of Cimetidine EP Impurity F is the histamine H2 receptor, which is located on the basolateral membrane of the gastric parietal cell . This receptor plays a crucial role in the regulation of gastric acid secretion.
Mode of Action
This compound competitively inhibits histamine binding to the histamine H2 receptors . This inhibition results in reduced gastric acid secretion, as well as a reduction in pepsin and gastrins output .
Biochemical Pathways
The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it inhibits the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in the volume and acidity of gastric secretions .
Pharmacokinetics
It is known that the systemic clearance of cimetidine, the parent compound, is high and mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . The absolute bioavailability in healthy subjects is about 60% .
Result of Action
The molecular and cellular effects of this compound’s action include reduced gastric acid secretion, reduced gastric volume, and reduced acidity . This can help manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be protected from light for storage . .
Biochemical Analysis
Biochemical Properties
It is known that Cimetidine, the parent compound, works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid . It is plausible that Cimetidine EP Impurity F may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Considering its structural similarity to Cimetidine, it might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cimetidine, the parent compound, exerts its effects at the molecular level by binding to histamine H2 receptors located on the basolateral membrane of the gastric parietal cell, blocking histamine effects .
Metabolic Pathways
Cimetidine, the parent compound, is known to inhibit many of the isoenzymes of the hepatic CYP450 enzyme system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimetidine EP Impurity F involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like methanol and ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Cimetidine EP Impurity F undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Cimetidine EP Impurity F is used extensively in pharmaceutical research for:
Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods.
Quality Control: Used in quality control processes to ensure the purity and consistency of cimetidine formulations.
Pharmacokinetic Studies: Helps in studying the metabolism and degradation of cimetidine in biological systems
Comparison with Similar Compounds
Similar Compounds
Cimetidine EP Impurity A: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidothioate.
Cimetidine EP Impurity B: 1-Cyano-2-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.
Cimetidine EP Impurity C: 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.
Uniqueness
Cimetidine EP Impurity F is unique due to its specific structure, which includes two sulfanyl groups and a cyano group attached to the guanidine moiety. This structure influences its chemical reactivity and interactions, making it distinct from other impurities .
Properties
CAS No. |
55272-86-1 |
---|---|
Molecular Formula |
C16H24N8S2 |
Molecular Weight |
392.55 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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